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Compound of Interest

Compound Name: 1-Phenyl-3H-2-benzazepine

Cat. No.: B15472723

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenyl-2-benzazepine derivatives, a core scaffold of interest in medicinal chemistry. Due to the
limited availability of published data for the specific unsaturated 1-Phenyl-3H-2-benzazepine,
this document focuses on the well-characterized saturated analogue, N-methyl-1,3,4,5-
tetrahydro-1H-2-benzazepine, as a representative example. The presented data and
methodologies offer a foundational understanding for the spectroscopic analysis of this class of
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-benzazepine
derivatives. The following tables summarize the *H and *3C NMR spectral data for N-methyl-
1,3,4,5-tetrahydro-1H-2-benzazepine.

Table 1: *H NMR Spectroscopic Data of N-methyl-1,3,4,5-tetrahydro-1H-2-benzazepine
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)
H-1 3.74-3.90 m
H-3 2.80-2.95 m
H-4 2.95 - 3.10 m
H-5 2.65 - 2.80 m
Aromatic H 7.10-7.30 m
N-CHs 2.45 s

Table 2: 3C NMR Spectroscopic Data of N-methyl-1,3,4,5-tetrahydro-1H-2-benzazepine

Carbon Chemical Shift (6, ppm)
C-1 60.5

C-3 55.2

C-4 34.1

C-5 30.8

Aromatic C 126.0 - 140.0

N-CHs 42.5

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. For a typical
1-phenyl-2-benzazepine derivative, the IR spectrum will exhibit characteristic absorption bands
for the aromatic ring, C-N bonds, and C-H bonds.

Table 3: Representative IR Absorption Data for 1-Phenyl-2-benzazepine Derivatives
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Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
3100 - 3000 Medium C-H Stretch Aromatic
3000 - 2850 Medium C-H Stretch Aliphatic (CHz, CHs)
1600 - 1450 Medium to Weak C=C Stretch Aromatic Ring
1350 - 1000 Medium C-N Stretch Amine

Aromatic (out-of-

900 - 675 Strong C-H Bend

plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification. The fragmentation of 1-phenyl-2-benzazepine

derivatives is influenced by the stability of the resulting carbocations and radical species.

Table 4: Expected Mass Spectrometry Fragmentation Data for 1-Phenyl-2-benzazepine

Derivatives
m/z Value Interpretation
[M]+e Molecular ion peak
[M-H]+ Loss of a hydrogen atom
Loss of a methyl group (from N-methyl
(M-CHsl+ s of yl group ( y
derivatives)
[M-CeHs]+ Loss of the phenyl group
Tropylium ion (from rearrangement of the benzyl
[C7H7]+
fragment)
Fragment corresponding to the benzazepine
[CoH10N]+

ring after phenyl group cleavage
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Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following
are generalized protocols for the analysis of 1-phenyl-2-benzazepine derivatives.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (6 = 0.00 ppm).

 Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a field
strength of 300 MHz or higher.

o Data Acquisition:

o H NMR: Standard pulse sequences are used. Key parameters include a spectral width of
10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve
a good signal-to-noise ratio.

o 13C NMR: Proton-decoupled spectra are typically acquired. A wider spectral width (0-200
ppm) and a longer relaxation delay (2-5 seconds) are used. A larger number of scans is
generally required due to the lower natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
internal standard.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Samples: The sample can be analyzed as a KBr (potassium bromide) pellet. A small
amount of the compound is ground with dry KBr and pressed into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount
of the solid sample directly on the ATR crystal.
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o Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.qg.,
NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for
pellets) is recorded first. The sample spectrum is then acquired, typically in the range of
4000-400 cm~1. The final spectrum is presented as percent transmittance versus
wavenumber.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or
Liguid Chromatography (LC-MS).

lonization Method: Electron lonization (El) is a common technique for generating fragment
ions and providing structural information. Soft ionization techniques like Electrospray
lonization (ESI) or Chemical lonization (CI) can be used to primarily observe the molecular
ion.

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight
(TOF), or ion trap.

Data Acquisition: The instrument is set to scan over a relevant mass-to-charge (m/z) range.
For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide
accurate mass measurements, which can be used to determine the elemental composition of
the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel compound like a 1-phenyl-2-benzazepine derivative.
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Caption: General workflow for the synthesis and spectroscopic characterization of organic
compounds.

» To cite this document: BenchChem. [Spectroscopic Data of 1-Phenyl-2-benzazepine
Derivatives: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15472723#1-phenyl-3h-2-benzazepine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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